molecular formula C8H14ClNO B8216393 3-Azabicyclo[3.3.1]nonan-9-one hydrochloride

3-Azabicyclo[3.3.1]nonan-9-one hydrochloride

Cat. No.: B8216393
M. Wt: 175.65 g/mol
InChI Key: LPQLPCCXNWMLGT-UHFFFAOYSA-N
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Description

3-Azabicyclo[331]nonan-9-one hydrochloride is a bicyclic compound featuring a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azabicyclo[3.3.1]nonan-9-one hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the use of 3-substituted 3-azabicyclo[3.3.1]nonan-9-ones, which undergo condensation reactions with nitrogen-containing nucleophiles such as hydroxylamine and hydrazine hydrate . Another approach involves the catalytic hydrogenation of 3-benzyl- and 3-tert-butoxycarbonyl-3-azabicyclo[3.3.1]nonan-9-one oximes over Raney nickel .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, including the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.

Mechanism of Action

The mechanism of action of 3-Azabicyclo[3.3.1]nonan-9-one hydrochloride involves its ability to act as a catalyst in oxidation reactions. The compound, particularly in its N-oxyl form (ABNO), facilitates the oxidation of alcohols to carbonyl compounds through a catalytic system involving copper and bipyridine ligands .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Azabicyclo[3.3.1]nonan-9-one hydrochloride is unique due to its specific bicyclic structure and the presence of a nitrogen atom, which imparts distinct chemical reactivity and potential biological activity. Its ability to act as a catalyst in oxidation reactions and its potential therapeutic applications set it apart from other similar compounds.

Properties

IUPAC Name

3-azabicyclo[3.3.1]nonan-9-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO.ClH/c10-8-6-2-1-3-7(8)5-9-4-6;/h6-7,9H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPQLPCCXNWMLGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC(C1)C2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Azabicyclo[3.3.1]nonan-9-one hydrochloride
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3-Azabicyclo[3.3.1]nonan-9-one hydrochloride
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3-Azabicyclo[3.3.1]nonan-9-one hydrochloride
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Reactant of Route 6
3-Azabicyclo[3.3.1]nonan-9-one hydrochloride

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